1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been associated with a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that pharmacokinetic studies of peroral sulfonamides, which are structurally related to this compound, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Octahydrobenzo[b][1,4]dioxin Moiety: This step involves the formation of the octahydrobenzo[b][1,4]dioxin ring system, which can be achieved through cyclization reactions involving diols and appropriate reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
1-Acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1,4-Oxazine: A heterocyclic compound with a similar ring structure but different functional groups.
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring and exhibit various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-acetylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-11(19)18-6-4-12(5-7-18)16(20)17-13-2-3-14-15(10-13)22-9-8-21-14/h12-15H,2-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIODKNBKIEAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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